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Introduction to TWS119 and Its Therapeutic Potential

TWS119 (4,6-disubstituted pyrrolopyrimidine) is a potent and selective inhibitor of glycogen synthase
kinase-33 (GSK-3B) that has emerged as a promising therapeutic candidate for experimental stroke
treatment. This small molecule inhibitor functions by phosphorylating GSK-3p at Ser9, leading to its
inactivation and subsequent activation of the Wnt/3-catenin signaling pathway, a crucial cascade involved in
neuronal survival, neuroinflammation, and vascular integrity [1] [2]. Originally identified through high-
throughput screening for compounds that induce neuronal differentiation in embryonic stem cells, TWS119
has demonstrated significant neuroprotective and neurorestorative properties across multiple preclinical
models of cerebral ischemia [3] [4]. The therapeutic potential of TWS119 extends beyond acute
neuroprotection to facilitating long-term neurological recovery through modulation of microglial
polarization, promotion of angiogenesis, and enhancement of neuronal plasticity, making it a compelling

candidate for further development in stroke therapeutics [4].

The significance of TWS119 in stroke research is particularly noteworthy given the limited treatment
options for ischemic stroke, which remains a leading cause of disability worldwide. While tissue
plasminogen activator (tPA) represents the only FDA-approved thrombolytic agent, its therapeutic window is

narrow, and it carries a significant risk of hemorrhagic transformation [2]. TWS119 has demonstrated the
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ability to attenuate tPA-induced hemorrhagic complications while providing complementary benefits
through neurovascular protection, positioning it as a potential adjunctive therapy to extend the therapeutic
window and improve the safety profile of reperfusion strategies [2]. Furthermore, the capacity of TWS119 to
promote neuronal differentiation and modulate neuroinflammation addresses multiple pathophysiological
mechanisms in the ischemic cascade, offering a multifaceted approach to stroke treatment that may yield

superior functional outcomes compared to monotherapeutic strategies [1] [4].

Mechanism of Action and Key Signaling Pathways

Molecular Mechanisms of GSK-3f Inhibition

TWS119 exerts its therapeutic effects primarily through the specific inhibition of GSK-3B, a
serine/threonine kinase that plays a pivotal role in cellular homeostasis and neuronal function. GSK-3p is
constitutively active under normal conditions and regulates multiple cellular processes through the
phosphorylation of various substrates. TWS119 inhibits GSK-3 activity by promoting phosphorylation at
Ser9, which reduces the kinase's ability to bind to substrates while leaving overall protein expression
unchanged [1]. This inhibition leads to the stabilization and nuclear translocation of B-catenin, a key
transcriptional coactivator in the canonical Wnt signaling pathway [2] [4]. Once in the nucleus, [3-catenin
forms complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the
expression of downstream genes involved in cell survival, differentiation, and anti-inflammatory responses
[4]. The activation of this pathway has been demonstrated to be crucial for the neuroprotective effects of
TWS119, as selective blockade of Wnt/B-catenin signaling abrogates its beneficial outcomes in experimental

stroke models [4].

Table 1: Key Molecular Targets of TWS119 in Experimental Stroke

Target/Pathway Effect of TWS119 Functional Outcome

GSK-3[3 phosphorylation Increases inhibitory phosphorylation Reduces GSK-3[3 kinase activity

(Ser9)

[3-catenin protein levels Stabilizes and increases nuclear Activates pro-survival gene
translocation transcription
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Target/Pathway Effect of TWS119 Functional Outcome

Cyclin D1 expression Downregulates this positive cell cycle Promotes neuronal
regulator differentiation

p21 expression Upregulates this negative cell cycle Inhibits cell cycle progression
regulator

CENDL1 expression Upregulates neuronal differentiation Enhances cortical development
factor

Claudin-3 and ZO-1 Increases tight junction proteins Strengthens blood-brain barrier

expression integrity

Pathway Interactions and Downstream Effects

The therapeutic effects of TWS119 in stroke models are mediated through multiple interconnected
signaling pathways beyond the primary Wnt/B-catenin cascade. Following cerebral ischemia, TWS119
administration modulates microglial polarization from a pro-inflammatory (M1) phenotype toward an anti-
inflammatory (M2) phenotype, thereby ameliorating neuroinflammation and creating a favorable
microenvironment for recovery [4]. This phenotypic switch is associated with reduced pro-inflammatory
cytokines (e.g., TNF-a, IL-1p, IL-6) and increased anti-inflammatory factors (e.g., IL-10, TGF-f) in the
peri-infarct region [4]. Additionally, TWS119 enhances blood-brain barrier (BBB) integrity following
ischemic insult by upregulating tight junction proteins including claudin-3 and ZO-1 through GSK-3[
inhibition [2]. This effect on the BBB is particularly relevant in the context of thrombolytic therapy, as
TWS119 has been shown to significantly reduce the incidence and severity of hemorrhagic transformation
associated with tPA treatment [2]. Furthermore, TWS119 promotes neuronal differentiation by modulating
cell cycle regulators, specifically decreasing cyclin D1 expression while increasing p21 expression, which

directs neural stem cells toward neuronal lineage rather than continued proliferation [1].

The following diagram illustrates the key signaling pathways and biological processes affected by TWS119

treatment in experimental stroke models:
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Diagram 1: TWS119 Signaling Pathways and Therapeutic Mechanisms in Stroke. TWS119 inhibits GSK-3p,
leading to B-catenin stabilization and activation of TCF/LEF-mediated transcription, which drives multiple

neurorestorative processes.

Experimental Models and Therapeutic Efficacy Data
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In Vivo Stroke Models and Treatment Parameters

TWS119 has been extensively evaluated in multiple animal models of cerebral ischemia, demonstrating
consistent therapeutic efficacy across different species and injury paradigms. In a neonatal rat model of
hypoxic-ischemic brain damage, TWS119 (30 mg/kg, intraperitoneal injection) administered to 3-day-old
Sprague-Dawley rats significantly promoted neuronal differentiation and cortical development when
assessed 7 days post-insult [1]. For adult stroke models, the permanent distal middle cerebral artery
occlusion (MCAO) plus 1 h hypoxia model in C57BL/6 mice has been widely employed, with TWS119
administered at 10 mg/kg via intraperitoneal injection once daily from days 1 to 14 after stroke [4]. In studies
investigating hemorrhagic transformation complications, TWS119 (30 mg/kg) was administered
immediately after recombinant tPA injection at 4 h following MCAO in Sprague-Dawley rats [2]. These
studies consistently demonstrate that TWS119 treatment improves functional recovery, reduces infarct
volume, and attenuates blood-brain barrier disruption in a time-dependent and dose-responsive manner,

with optimal outcomes observed in animals receiving repeated dosing over the first two weeks post-stroke

[1] [2] [4].

Table 2: Therapeutic Efficacy of TWS119 Across Experimental Stroke Models

Stroke Model Subject Details TWS119 Protocol Key Outcomes

| Neonatal HI brain damage | 3-day-old Sprague-Dawley rats | 30 mg/kg, IP, single dose | t* Neuronal
differentiation (CEND1, NeuN, TBR1) | Cyclin D1, t p21 expression Enhanced cortical development [1] | |
Permanent dMCAO + hypoxia | Adult male C57BL/6 mice (10 weeks) | 10 mg/kg, IP, daily days 1-14 |
Improved neurological function at days 14 & 21 Promoted angiogenesis & neural plasticity Shifted microglia
to anti-inflammatory phenotype [4] | | MCAO + rtPA-induced HT | Adult male SD rats (250-280g) | 30
mg/kg, IP, after rtPA at 4h | Reduced hemorrhagic transformation Attenuated BBB disruption & cerebral
edema Improved neurologic deficit scores [2] | | Oxygen-glucose deprivation | Primary microglia & bEnd.3
cells | 10 pM in culture media | Enhanced B-catenin signaling Promoted anti-inflammatory polarization

Improved endothelial cell viability [4] |

Functional and Histological Outcomes
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The therapeutic efficacy of TWS119 in experimental stroke models has been comprehensively assessed
using behavioral, histological, and molecular endpoints. Neurological function has been evaluated using
standardized scoring systems, with TWS119-treated animals demonstrating significant improvements in
motor function, sensorimotor coordination, and cognitive performance compared to vehicle-treated controls
during the recovery phase [2] [4]. Histological analyses reveal that TWS119 treatment substantially reduces
infarct volume, decreases neuronal apoptosis, and promotes the preservation of peri-infarct tissue integrity
[2]. At the cellular level, TWS119 enhances angiogenesis in the ischemic border zone, as evidenced by
increased density of CD31-positive microvessels, and promotes synaptic plasticity through upregulation of
synapsin I and PSD-95 expression [4]. Additionally, TWS119 modulates the post-stroke inflammatory
microenvironment by shifting microglial polarization toward the anti-inflammatory M2 phenotype,
characterized by increased expression of Argl, YM1/2, and IL-10, along with decreased expression of M1
markers such as iNOS and CD86 [4]. These multifaceted effects collectively contribute to the enhanced

functional recovery observed in TWS119-treated subjects across multiple preclinical studies.

Detailed Experimental Protocols

In Vivo Administration Protocol for Ischemic Stroke Models

The following protocol details the administration of TWS119 in a standard mouse model of permanent distal

middle cerebral artery occlusion (dAMCAO) plus hypoxia, based on established methodologies [4]:

¢ Animal Preparation: Adult male C57BL/6 mice (8-10 weeks, 23-25 g) are housed under standard
conditions with a 12-h light/dark cycle. Animals are randomly assigned to experimental groups using a
random number generator to ensure unbiased allocation.

¢ Stroke Model Induction: Anesthesia is induced with 3% isoflurane and maintained at 1.5% in air
mixture. The right MCA is permanently coagulated distal to the lenticulostriate branches using low-
heat bipolar electrocautery. Imnmediately after MCA occlusion, mice are placed in a hypoxia chamber
(8% oxygen) for 1 h. Body temperature is maintained at 37 £ 0.5°C throughout the procedure using a
heating pad. Sham-operated animals undergo identical procedures without MCA occlusion.

e Drug Formulation: TWS119 is dissolved in 1% DMSO (vehicle) to achieve a final concentration of 1
mg/mL. The solution is prepared fresh daily and protected from light.

e Dosing Regimen: TWS119 (10 mg/kg) or an equal volume of vehicle is administered by
intraperitoneal injection once daily from days 1 to 14 after surgery. Injection sites are alternated
between left and right lower quadrants to prevent local irritation.
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e Exclusion Criteria: Animals are excluded from analysis if subarachnoid hemorrhage occurs during
surgery, recanalization of MCA occurs after electrocoagulation attempts, or regional cortical cerebral
blood flow reduction is less than 30% of baseline levels.

¢ Functional Assessment: Neurological deficits are evaluated using a modified neurological severity
score (MNSS) at days 1, 3, 7, 14, and 21 post-stroke. Motor function is assessed using the rotarod
test and foot-fault test at the same time points.

o Tissue Collection: Animals are euthanized at predetermined endpoints (days 14 or 21) under deep
anesthesia. For molecular analyses, brain tissues are rapidly dissected to isolate the peri-infarct
cortex (0.5-mm-wide region around the infarction) and snap-frozen in liquid nitrogen. For histological
studies, transcardial perfusion is performed with saline followed by 4% paraformaldehyde, and brains
are post-fixed overnight before cryoprotection in 30% sucrose [4].

In Vitro Protocol for Microglial Polarization Studies

This protocol describes the assessment of TWS119 effects on microglial polarization using primary

microglial cultures, a key mechanism underlying its anti-inflammatory properties [4]:

¢ Primary Microglia Isolation: Cerebral cortices are dissected from neonatal C57BL/6 mice (P1-P2)
and digested with 0.25% trypsin-EDTA. Mixed glial cultures are maintained in high-glucose DMEM
supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in 5% CO: for 10-
14 days. Microglia are separated from astrocytes by shaking flasks at 200 rpm for 2 h at 37°C. The
purity of microglial cultures (>95%) is confirmed by immunostaining with Iba-1 antibody.

¢ Pro-inflammatory Polarization: Serum-starved microglia are stimulated with lipopolysaccharide
(LPS, 100 ng/mL) plus interferon-y (IFN-y, 20 ng/mL) for 24 h under normoxic conditions to induce
pro-inflammatory M1 polarization.

e TWS119 Treatment: TWS119 (10 pM) is added to microglia cultures immediately following LPS+IFN-
y stimulation. For pathway inhibition studies, the Wnt/p-catenin inhibitor IWR-1 (10 yM) is co-
administered with TWS119.

e Conditioned Media Collection: After 24 h of treatment, culture supernatants are collected as
conditioned media (CM) and centrifuged at 3000 rpm for 5 min to remove cellular debris. Aliquots are
stored at -80°C for subsequent cytokine analysis.

¢ Microglial Phenotype Assessment: Cells are fixed with 4% paraformaldehyde for
immunocytochemical analysis of M1 (iNOS, CD86) and M2 (Argl, YM1/2) markers. Alternatively, cells
are lysed for RNA extraction and gRT-PCR analysis of phenotype-specific genes, or for protein
extraction and Western blot analysis.

e Conditioned Media Transfer: To assess the paracrine effects of TWS119-treated microglia, collected
CM is transferred to mouse brain microvascular endothelial cells (bEnd.3) subjected to oxygen-
glucose deprivation/reoxygenation (OGD/R). Endothelial cell viability, tube formation, and barrier
function are evaluated after 24 h of CM exposure.
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The following diagram illustrates the experimental workflow for evaluating TWS119 effects in both in vivo

and in vitro settings:

Experimental Design

In Vivo Protocol In Vitro Protocol
(MCAO Model) (Microglia Culture)

Primary Culture
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Diagram 2: Experimental Workflow for TWS119 Evaluation in Stroke Models. The comprehensive protocol

includes both in vivo (MCAO) and in vitro (microglial culture) approaches to assess therapeutic efficacy and

mechanisms.

Data Analysis and Technical Considerations

Molecular Analysis Techniques

Comprehensive evaluation of TWS119 effects requires multiplexed molecular analyses to assess pathway

activation, phenotypic changes, and functional outcomes. Standard techniques include:

Western Blot Analysis: Protein extracts from peri-infarct brain regions or cultured cells are prepared
using RIPA buffer. Primary antibodies include: anti-GSK-3[3 (1:1000), anti-phospho-GSK-3[3 (Ser9)
(1:2000), anti-B-catenin (1:1000), anti-Cyclin D1 (1:1000), anti-p21 (1:1000), anti-CEND1 (1:1000),
anti-TBR1 (1:1000), anti-ZO-1 (1:1000), anti-claudin-3 (1:1000), and anti-B-actin (1:5000) as loading
control [1] [2]. Band intensity is quantified using ImageJ software, with phosphorylation levels
expressed as a ratio of phospho-protein to total protein.

Immunofluorescence Staining: Brain sections or cultured cells are fixed with 4% paraformaldehyde,
permeabilized with 0.1% Triton X-100, and blocked with 5% normal goat serum. Primary antibodies
against: NeuN (neuronal nuclei, 1:100), Iba-1 (microglia, 1:500), CD31 (endothelial cells, 1:200),
GFAP (astrocytes, 1:500), and phenotype-specific markers (iNOS for M1, 1:200; Argl for M2, 1:200)
are applied overnight at 4°C [1] [4]. Appropriate fluorescent secondary antibodies are used, and
nuclei are counterstained with DAPI. Quantification is performed by counting positive cells in at least
3-5 random fields per section from 5-6 animals per group.

Quantitative RT-PCR: RNA is extracted using Trizol reagent, and cDNA is synthesized using reverse
transcriptase. Gene expression analysis is performed for pro-inflammatory cytokines (TNF-a, IL-1j3,
IL-6), anti-inflammatory factors (IL-10, TGF-f3, Argl), and phenotypic markers (iNOS, CD86, YM1/2)
using SYBR Green chemistry [4]. Results are normalized to GAPDH or -actin and analyzed using
the 2*(-AACt) method.

Cytokine Assays: Protein levels of inflammatory cytokines in brain homogenates or conditioned
media are quantified using ELISA kits according to manufacturer instructions. Samples are typically
analyzed in duplicate, and concentrations are calculated from standard curves [4].

Functional and Morphological Assessments
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The therapeutic efficacy of TWS119 should be evaluated through integrated functional and morphological

assessments:

¢ Neurological Severity Scoring: A modified neurological severity score (MNSS) is used to evaluate
sensorimotor function, reflexes, and balance on a 0-18 scale (0 = normal, 18 = maximal deficit) at
multiple time points post-stroke [2] [4]. Assessments should be performed by investigators blinded to
treatment groups.

¢ Motor Function Tests: The rotarod test evaluates motor coordination and endurance by measuring
the latency to fall from an accelerating rotating rod (4-40 rpm over 5 min). The foot-fault test assesses
sensorimotor function by counting missteps of the contralateral forelimb through a grid walkway
during 2 min of exploration [4].

¢ Infarct Volume Measurement: Brains are sectioned coronally (2 mm thickness) and stained with 2%
2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 min. The infarct area (pale) is distinguished
from viable tissue (red) and quantified using ImageJ software. To correct for edema, the infarct
volume is calculated as: (contralateral hemisphere volume - non-infarct ipsilateral volume) /
contralateral hemisphere volume x 100% [2].

¢ Hemorrhagic Transformation Assessment: For studies involving tPA, hemorrhage volume is
guantified using a spectrophotometric hemoglobin assay or by image analysis of TTC-stained
sections where hemorrhagic areas appear dark red [2].

¢ Blood-Brain Barrier Permeability: Evans blue dye (2%, 3 mL/kg) is administered intravenously 3 h
before sacrifice. After perfusion with saline, brains are homogenized in 50% trichloroacetic acid,
centrifuged, and the supernatant absorbance measured at 620 nm. Extravasation is expressed as the
ratio of absorbance in ischemic versus non-ischemic hemispheres [2].

Applications in Drug Development and
Troubleshooting

Technical Considerations and Optimization Tips

Successful implementation of TWS119 experiments requires attention to several critical technical aspects:

¢ Drug Solubility and Stability: TWS119 has limited aqueous solubility and should be prepared in 1%
DMSO as vehicle. Stock solutions can be prepared at higher concentrations (e.g., 10-50 mM in
DMSO) and stored at -20°C protected from light. Avoid repeated freeze-thaw cycles, as this may
compromise compound stability. For in vivo administration, fresh solutions should be prepared daily.

e Dosing Window Optimization: The therapeutic window for TWS119 administration appears broad,
with efficacy demonstrated when treatment is initiated as late as 24 h post-stroke [4]. However,
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optimal outcomes are observed with extended treatment regimens (14 days) rather than single doses,
suggesting the importance of sustained pathway activation for maximal recovery.

e Strain-Specific Considerations: C57BL/6 mice are preferred for stroke models involving TWS119
due to their well-characterized responses to cerebral ischemia and compatibility with the dMCAO
model. Sprague-Dawley rats are suitable for neonatal hypoxia-ischemia studies and tPA-induced
hemorrhage models [1] [2].

o Pathway Validation: Always include verification of target engagement by assessing GSK-33
phosphorylation at Ser9 and 3-catenin stabilization in Western blot analyses. This confirmation is
essential to distinguish specific drug effects from non-specific outcomes.

¢ Phenotypic Specificity: When evaluating microglial polarization, utilize multiple markers for both M1
(INOS, CD86, TNF-a) and M2 (Argl, YM1/2, IL-10) phenotypes, as microglia exist along a spectrum
of activation states rather than discrete categories.

Advanced Applications in Combination Therapies

TWS119 presents promising opportunities for combination therapeutic strategies in stroke treatment:

¢ Adjunct to Thrombolytics: Given its ability to reduce tPA-induced hemorrhagic transformation,
TWS119 could be co-administered with tPA to extend the therapeutic window for thrombolysis. The
recommended approach would involve TWS119 (30 mg/kg) administered immediately following tPA
treatment in acute stroke models [2].

¢ Neurorestorative Combinations: TWS119 may be combined with other pro-regenerative
approaches such as mesenchymal stem cell therapy or rehabilitative training to create a synergistic
effect on functional recovery. The timing of such combinations should consider the progression of
endogenous repair processes.

e Multi-target Engagement: Given the involvement of GSK-3[ in multiple signaling pathways,
TWS119 could be paired with agents targeting complementary mechanisms such as excitotoxicity,
oxidative stress, or apoptosis to achieve comprehensive neuroprotection.

In conclusion, TWS119 represents a promising therapeutic candidate for stroke treatment with demonstrated
efficacy across multiple preclinical models. These application notes and protocols provide a comprehensive
framework for researchers to evaluate its mechanisms, optimize dosing regimens, and explore potential
clinical applications. The consistent findings of improved functional recovery, reduced neuroinflammation,
and enhanced neurovascular protection position TWS119 as a valuable tool for both basic research and drug

development in the field of cerebrovascular diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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